ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate
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Overview
Description
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its unique structure, which includes an ethyl ester group, a dimethylcarbamoyl group, and a phenyl ring.
Mechanism of Action
Target of Action
The primary target of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is the Shiga-like toxin 1 subunit B . This subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .
Mode of Action
The compound interacts with its target through a process known as carbamoylation . Carbamoylation involves the addition of a carbamoyl group (CONH2) to a molecule . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates can be easily installed on nitrogen .
Biochemical Pathways
Carbamates are known to be involved in the synthesis of peptides . They serve as useful protecting groups for amines, which are essential for peptide synthesis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of carbamates in general can vary widely depending on their chemical structure .
Result of Action
The interaction of carbamates with their targets can lead to various biological effects, depending on the specific target and the context of the interaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate typically involves the reaction of 4-[(dimethylcarbamoyl)methyl]phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
4-[(dimethylcarbamoyl)methyl]phenol+ethyl chloroformate→ethyl N-4-[(dimethylcarbamoyl)methyl]phenylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Methyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
Phenyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate: Similar structure but with a phenyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a compound of significant interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Acetylcholinesterase Inhibition
Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating synaptic transmission. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease (AD), where the cholinergic system is compromised. Compounds that inhibit AChE can enhance cholinergic transmission and improve cognitive function.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural components:
- Carbamate Moiety : The carbamate functional group is crucial for AChE inhibition. Studies indicate that modifications to this group can drastically alter inhibitory potency. For instance, the presence of dimethyl groups on the nitrogen atom enhances binding affinity to the enzyme's active site .
- Phenyl Ring Substitution : The position and nature of substituents on the phenyl ring also influence activity. For example, specific substitutions at the para position have been shown to optimize interactions with AChE, leading to lower IC50 values (the concentration needed to inhibit 50% of enzyme activity) .
The mechanism by which this compound inhibits AChE involves carbamylation of the active-site serine residue. This process is pseudo-irreversible, meaning that while the compound binds effectively, it may not permanently inactivate the enzyme, allowing for potential recovery of activity over time .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent AChE inhibitory activity with an IC50 value comparable to established AChE inhibitors like donepezil .
Compound | IC50 (nM) |
---|---|
This compound | 6 |
Donepezil | 6 |
Prodrug form (inactive) | >10,000 |
Animal Studies
Animal studies have provided insights into the pharmacokinetics and behavioral effects of this compound. In a model of Alzheimer's disease induced in rats, administration of this compound resulted in improved memory retention and cognitive function as assessed by various behavioral tests such as the Morris water maze .
Safety and Toxicity
While promising in terms of efficacy, safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its long-term effects .
Properties
IUPAC Name |
ethyl N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)14-11-7-5-10(6-8-11)9-12(16)15(2)3/h5-8H,4,9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBTLFIUHRQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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